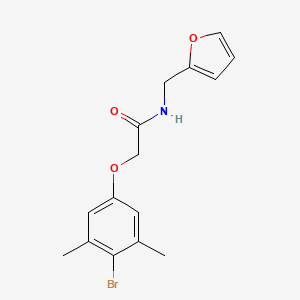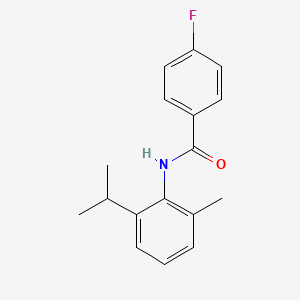
N-(3,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors and has been found to exhibit potent inhibitory activity against certain enzymes and proteins.
科学的研究の応用
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes and proteins, including the protein kinase CK2, which plays a crucial role in cell growth and proliferation. DFP-10825 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, DFP-10825 has been found to have anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of various inflammatory and fibrotic diseases.
作用機序
DFP-10825 exerts its inhibitory activity by binding to the ATP-binding site of the target enzyme or protein. This binding prevents the enzyme or protein from carrying out its normal function, leading to inhibition of cell growth and proliferation. The exact mechanism of action of DFP-10825 may vary depending on the specific target enzyme or protein.
Biochemical and Physiological Effects:
DFP-10825 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, DFP-10825 has been found to have anti-inflammatory and anti-fibrotic properties, which could be useful in the treatment of various inflammatory and fibrotic diseases.
実験室実験の利点と制限
DFP-10825 has several advantages as a research tool. It exhibits potent inhibitory activity against certain enzymes and proteins, making it a useful tool for studying their functions. Additionally, DFP-10825 has been found to have anti-cancer, anti-inflammatory, and anti-fibrotic properties, making it a promising candidate for drug development. However, there are some limitations to using DFP-10825 in lab experiments. It may not be effective against all target enzymes and proteins, and its mechanism of action may vary depending on the specific target. Additionally, further research is needed to determine the optimal dosage and administration of DFP-10825.
将来の方向性
There are several future directions for research on DFP-10825. One area of interest is the development of DFP-10825 as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of DFP-10825 for cancer treatment, as well as its efficacy against different types of cancer. Another area of interest is the potential use of DFP-10825 in the treatment of inflammatory and fibrotic diseases. Further research is needed to determine the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of DFP-10825, as well as its efficacy in animal models of these diseases. Additionally, further studies are needed to identify new target enzymes and proteins for DFP-10825, as well as to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, DFP-10825 is a promising compound with potential therapeutic applications in cancer, inflammation, and fibrosis. Its potent inhibitory activity against certain enzymes and proteins makes it a useful tool for studying their functions, and its anti-cancer, anti-inflammatory, and anti-fibrotic properties make it a promising candidate for drug development. Further research is needed to fully understand the mechanisms underlying its effects and to optimize its synthesis and administration for therapeutic use.
合成法
The synthesis of DFP-10825 involves the reaction of 3,4-difluoroaniline and 2-ethoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The synthesis method has been optimized to obtain high yields of pure DFP-10825 with minimal impurities.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBKUXOGBIJGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)

![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)


![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)


![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)
![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)
![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)
